molecular formula H4Si B076897 (2H4)Silane CAS No. 13537-07-0

(2H4)Silane

Cat. No. B076897
CAS RN: 13537-07-0
M. Wt: 36.141 g/mol
InChI Key: BLRPTPMANUNPDV-JQYAHLJZSA-N
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Description

“(2H4)Silane”, also known as “Silane-D4”, is a compound with the molecular formula D4Si and a molecular weight of 36.1419 . It is used in various applications due to its unique properties .


Synthesis Analysis

Silane can be synthesized through various methods such as hydrosilylation or electrophilic silylation . A study also discussed the production of silane using different routes: using magnesium silicide, silicon halide, and trichlorosilane catalytic disproportionation . The latter route was found to be the most promising method for monosilane production .


Molecular Structure Analysis

The molecular structure of “(2H4)Silane” is similar to that of Silane (SiH4), with the hydrogen atoms replaced by deuterium . The 3D structure of Silane can be viewed using specific software .


Chemical Reactions Analysis

Silane molecules are known to undergo a variety of chemical reactions. For instance, they can be used in the formation of self-assembled monolayers, undergoing reactions such as nucleophilic substitution, click chemistry, supramolecular modification, and photochemical reaction .


Physical And Chemical Properties Analysis

Silane-D4 has a density of 1.114g/mL at 25°C, a melting point of -185°C, and a boiling point of -112°C . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

  • Applications in Microelectronics and Optics : Silicon nitride (Si3N4) and silica (SiO2) thin films, derived from silane precursors, are significant in microelectronics and optics. Research by Dahlhaus et al. (1993) focused on non-hazardous alternatives to silane for the chemical vapor deposition (CVD) of these materials, using pentamethylcyclopentadiene-substituted silanes (Dahlhaus, Jürgen, P. Jutzi, H. Frenck, & W. Kulisch, 1993).

  • In Cement Hydration and Mortar Properties : Feng et al. (2016) explored the effects of silanes and their derivatives on cement hydration and mechanical properties of mortars. They found that silanes retarded cement hydration, but their derivatives mitigated this retardation. Epoxy-based silane oligomers showed promise for high-strength mortars due to their strength properties and negligible hydration retardation (Feng, Huajun, Hoang Thanh Nam Le, Shasha Wang, & Min-hong Zhang, 2016).

  • In Corrosion Protection and Adhesion : A study by Flis and Kanoza (2006) demonstrated the use of vinyl-triethoxy silane films on iron to improve adhesion of organic coatings and protect against corrosion. Exposure to air led to chemical changes in the silane films, enhancing their protectiveness (Flis, J. & M. Kanoza, 2006).

  • In Semiconductor Applications : Silanes are key precursors in the production of silicon nanoparticles and electronic-grade silicon, as mentioned in Hidding (2018). The study discusses how ultrasonic treatment of silanes can lead to new silicon compounds and materials at ambient temperature and pressure conditions (Hidding, B., 2018).

  • In Analytical Chemistry : Research by Hutton et al. (1990) explored the direct analysis of silane by inductively coupled plasma mass spectrometry, highlighting its application in measuring and identifying elemental impurities in the electronics field (Hutton, R., M. Bridenne, E. Coffre, Y. Marot, & F. Simondet, 1990).

  • In Surface Engineering : Van Ooij et al. (2000) provided an overview of the use of silanes for corrosion control, paint adhesion, and rubber bonding. The focus was on bis-silanes, which showed effectiveness across a range of metals and paint systems (Van Ooij, W. J., D. Zhu, G. Prasad, S. Jayaseelan, Y. Fu, & N. Teredesai, 2000).

Future Directions

The use of silane in the rubber industry is expected to grow, with the global silanes market projected to reach USD 2.30 Billion by 2029 . Research is also being conducted on the use of silane in the development of hydrophobic paper substrates , and in the synthesis of functional rubber composites for green tire applications .

properties

IUPAC Name

tetradeuteriosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4Si/h1H4/i1D4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRPTPMANUNPDV-JQYAHLJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SiH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318605
Record name Silane-d4
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Molecular Weight

36.141 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H4)Silane

CAS RN

13537-07-0
Record name Silane-d4
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Record name (2H4)Silane
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Record name Silane-d4
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Record name [2H4]silane
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Synthesis routes and methods I

Procedure details

A mixture of 3-mercaptopropyltrimethoxysilane (19.6 g, 0.1 mol), 2-isopropenyloxazoline (11.1 g, 0.1 mol) and 20 drops of triethylamine was heated under a nitrogen atmosphere at 80° C. overnight. A 3.2 g sample of the resulting mixture was vacuum fractionated (150° C., 0.06 torr) using a Kugelrohr apparatus to give 2.43 g of a clear, colorless distillate of a silane coupling agent (6-(2-oxazolinyl)-4-thiaheptyltrimethoxysilane) having the formula (CH3O)3SiCH2CH2CH2SCH2C (Me) C3 H4NO, where --C3H4NO represents an oxazolinyl group.
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19.6 g
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Synthesis routes and methods II

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
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layer 10
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Synthesis routes and methods III

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
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Synthesis routes and methods IV

Procedure details

Terpolymer 1 was produced by high-pressure polymerisation with free radical initiation, wherein ethylene monomers were reacted with vinyl trimethoxysilane (VTMS) and butylacrylate (BA) co-monomers amounts so as to yield 1.8 wt % (0.36 mol %) silane content and 17 wt % (4.4 mol %) BA content in final terpolymer 1, under the action of a radical initiator in a reactor at a high pressure of about 120 to 350 MPa and an elevated temperature of between 150 to 350° C. When the reaction was completed, the temperature and the pressure were lowered, and the resulting unsaturated polymer recovered.
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Synthesis routes and methods V

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
[Compound]
Name
barrier layer 23
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Citations

For This Compound
3
Citations
AA Zavitsas - Journal of the Chemical Society, Perkin Transactions 2, 1998 - pubs.rsc.org
This is a response to criticisms expressed by Roberts (BP Roberts and AJ Steel, J. Chem. Soc., Perkin Trans. 2, 1994, 2155) and to reservations regarding the triplet repulsion term of …
Number of citations: 28 pubs.rsc.org
JE Drake, C Riddle - Journal of the Chemical Society A: Inorganic …, 1968 - pubs.rsc.org
The preparation of GeH3PD2 and GeD3PH2 by the exchange reaction between monosilylphosphine and monochlorogermane is confirmed by their 1H nmr spectra. The formation of …
Number of citations: 5 pubs.rsc.org
ENO Ejike - 1984 - search.proquest.com
Silica gel, solid siloxane condensates and ion exchange resins were used to immobilise platinum complexes by attaching one or more of the ligands of the complexes to the surface of …
Number of citations: 3 search.proquest.com

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